Cas no 2432849-01-7 (2-Chloro-1-fluoro-4-isopentylbenzene)

2-Chloro-1-fluoro-4-isopentylbenzene is a halogenated aromatic compound featuring a chloro and fluoro substituent on the benzene ring, along with an isopentyl side chain. This structure imparts unique reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (isopentyl) groups enhances its versatility in cross-coupling reactions and functional group transformations. Its well-defined molecular architecture ensures consistent performance in fine chemical manufacturing. The compound is typically handled under controlled conditions due to its halogenated nature, requiring standard safety protocols for storage and use.
2-Chloro-1-fluoro-4-isopentylbenzene structure
2432849-01-7 structure
Product name:2-Chloro-1-fluoro-4-isopentylbenzene
CAS No:2432849-01-7
MF:C11H14ClF
Molecular Weight:200.6803
CID:5074641

2-Chloro-1-fluoro-4-isopentylbenzene 化学的及び物理的性質

名前と識別子

    • 2-Chloro-1-fluoro-4-isopentylbenzene
    • インチ: 1S/C11H14ClF/c1-8(2)3-4-9-5-6-11(13)10(12)7-9/h5-8H,3-4H2,1-2H3
    • InChIKey: YRKYHMSUMZPPOJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C([H])=C([H])C(=C1[H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 147
  • トポロジー分子極性表面積: 0
  • XLogP3: 4.8

2-Chloro-1-fluoro-4-isopentylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR021Q1G-250mg
2-Chloro-1-fluoro-4-isopentylbenzene
2432849-01-7 95%
250mg
$500.00 2025-02-12
Aaron
AR021Q1G-1g
2-Chloro-1-fluoro-4-isopentylbenzene
2432849-01-7 95%
1g
$800.00 2025-02-12

2-Chloro-1-fluoro-4-isopentylbenzene 関連文献

2-Chloro-1-fluoro-4-isopentylbenzeneに関する追加情報

Introduction to 2-Chloro-1-fluoro-4-isopentylbenzene (CAS No: 2432849-01-7)

2-Chloro-1-fluoro-4-isopentylbenzene is a unique organic compound with the CAS registry number 2432849-01-7. This compound is characterized by its substituted benzene ring, which contains a chlorine atom at position 2, a fluorine atom at position 1, and an isopentyl group at position 4. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in various fields of research and application.

The structure of 2-Chloro-1-fluoro-4-isopentylbenzene is notable for its halogen substitution pattern and the presence of an isopentyl group, which introduces branching into the molecule. This branching can influence the compound's solubility, reactivity, and stability under different conditions. Recent studies have highlighted the potential of such substituted aromatic compounds in drug discovery, materials science, and advanced chemical synthesis.

In terms of synthesis, 2-Chloro-1-fluoro-4-isopentylbenzene can be prepared through various routes, including Friedel-Crafts alkylation or through directed metallation strategies. These methods allow for precise control over the substitution pattern on the aromatic ring, ensuring high purity and structural integrity of the final product. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production.

The chemical properties of 2-Chloro-1-fluoro-4-isopentylbenzene are influenced by the electron-withdrawing effects of chlorine and fluorine atoms, which deactivate the aromatic ring and direct subsequent reactions to specific positions. This makes the compound a valuable precursor in organic synthesis, particularly in the construction of complex molecular frameworks. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of reactions involving this compound.

In terms of applications, 2-Chloro-1-fluoro-4-isopentylbenzene has shown promise in pharmaceutical research due to its potential as a building block for bioactive molecules. Its unique substitution pattern allows for interactions with various biological targets, making it a candidate for drug development programs targeting diseases such as cancer or infectious agents.

Beyond pharmaceuticals, this compound has also found uses in materials science. The isopentyl group contributes to the molecule's hydrophobicity, which can be advantageous in applications such as polymer additives or surfactants. Recent studies have explored its role in enhancing the properties of polymeric materials, including improved thermal stability and mechanical strength.

The environmental impact and safety profile of 2-Chloro-1-fluoro-4-isopentylbenzene are critical considerations for its industrial use. Research into its biodegradation pathways and toxicity levels has provided insights into safe handling practices and disposal methods. These studies emphasize the importance of adhering to regulatory guidelines to minimize ecological risks associated with its production and application.

In conclusion, 2-Chloro-1-fluoro-4-isopentylbenzene (CAS No: 2432849-01-7) stands as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in organic synthesis, drug discovery, and materials development. As research continues to uncover new potential uses for this compound, its role in advancing scientific innovation is expected to grow significantly.

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